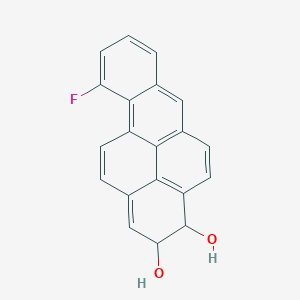
10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol is a chemical compound with the molecular formula C20H13FO2. It is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The addition of a fluorine atom and dihydrodiol groups to the benzo(a)pyrene structure modifies its chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dihydrodiol groups to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various hydroxylated and fluorinated derivatives, which can have different biological and chemical properties.
Applications De Recherche Scientifique
10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of fluorinated PAHs.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is conducted to understand its potential carcinogenic effects and its role in cancer development.
Industry: It is used in the development of new materials and as a precursor for synthesizing other complex molecules
Mécanisme D'action
The mechanism of action of 10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol involves its interaction with cellular components. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The fluorine atom enhances its reactivity, making it more likely to interact with nucleophilic sites on DNA and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
6-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol: A similar compound with the fluorine atom at a different position.
Benzo(a)pyrene-2,3-diol: Lacks the fluorine atom but has similar dihydrodiol groups.
Uniqueness
10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol is unique due to the presence of both a fluorine atom and dihydrodiol groups. This combination enhances its reactivity and potential biological effects compared to its analogs .
Propriétés
Numéro CAS |
83768-99-4 |
|---|---|
Formule moléculaire |
C20H13FO2 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
10-fluoro-2,3-dihydrobenzo[h]pyrene-2,3-diol |
InChI |
InChI=1S/C20H13FO2/c21-15-3-1-2-10-8-11-5-7-14-19-12(9-16(22)20(14)23)4-6-13(17(10)15)18(11)19/h1-9,16,20,22-23H |
Clé InChI |
CEHOMRBLBKHYPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC3=C4C(=C2C(=C1)F)C=CC5=CC(C(C(=C54)C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


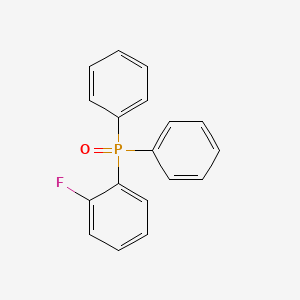
![10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL](/img/structure/B14414984.png)
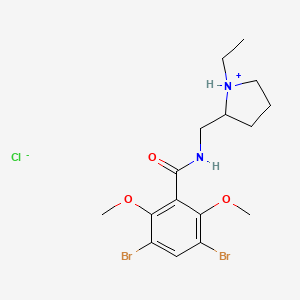
![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)
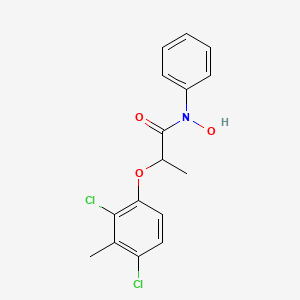
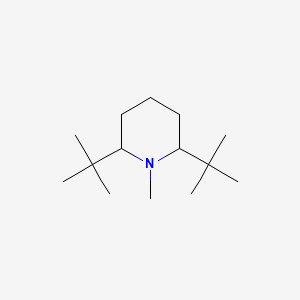
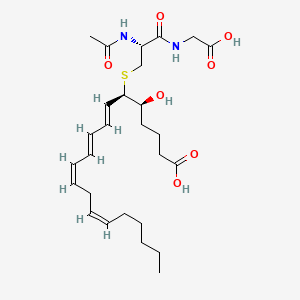
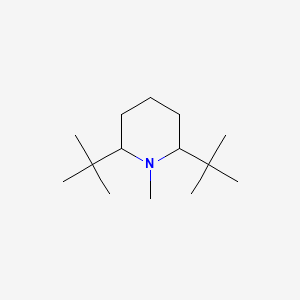
![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)

![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
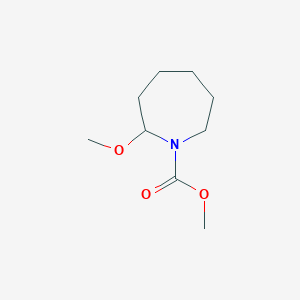
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
